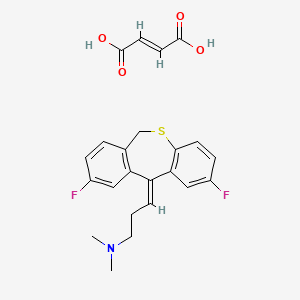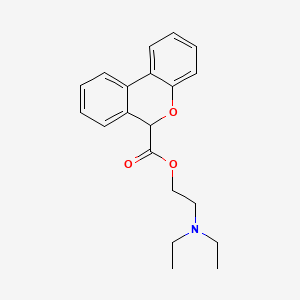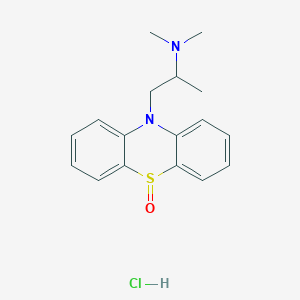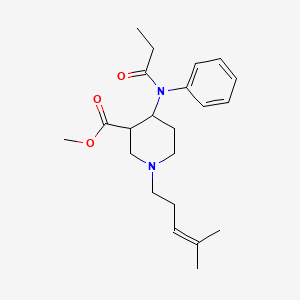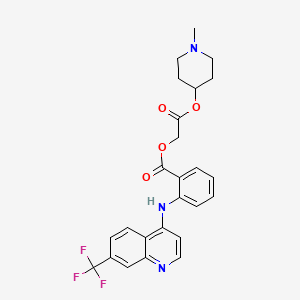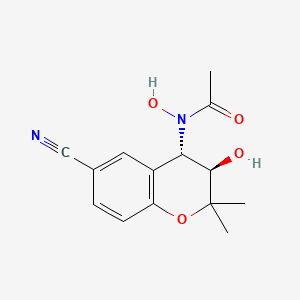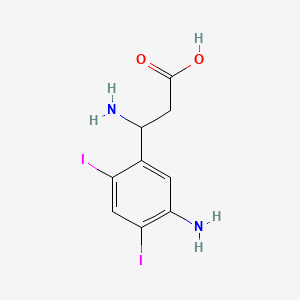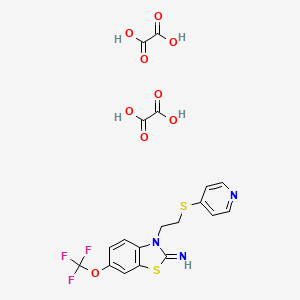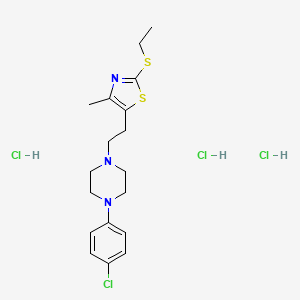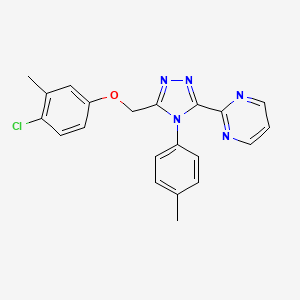
2-Formyl-3,5-dihydroxy-4-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formyl-3,5-dihydroxy-4-methylbenzoic acid is a hydroxybenzoic acid derivative with the molecular formula C₉H₈O₅ and a molecular weight of 196.157 g/mol . This compound is known for its unique structure, which includes a formyl group, two hydroxyl groups, and a methyl group attached to a benzoic acid core . It is also referred to as 3,5-dihydroxy-4-methyl-phthalaldehydic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-3,5-dihydroxy-4-methylbenzoic acid typically involves the formylation of 3,5-dihydroxy-4-methylbenzoic acid. One common method is the Reimer-Tiemann reaction, which uses chloroform and a strong base like sodium hydroxide to introduce the formyl group . The reaction conditions usually involve heating the mixture to facilitate the formylation process.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as catalytic processes or continuous flow reactions. These methods aim to optimize yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-Formyl-3,5-dihydroxy-4-methylbenzoic acid undergoes various chemical reactions, including:
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 2-Carboxy-3,5-dihydroxy-4-methylbenzoic acid.
Reduction: 2-Hydroxymethyl-3,5-dihydroxy-4-methylbenzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-Formyl-3,5-dihydroxy-4-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Formyl-3,5-dihydroxy-4-methylbenzoic acid involves its interaction with various molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . The hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Formyl-2,4-dihydroxy-6-methylbenzoic acid: Similar structure but with different positions of the formyl and hydroxyl groups.
4-Formyl-2-methylbenzoic acid: Lacks the hydroxyl groups present in 2-Formyl-3,5-dihydroxy-4-methylbenzoic acid.
Uniqueness
This compound is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
51264-36-9 |
|---|---|
Molecular Formula |
C9H8O5 |
Molecular Weight |
196.16 g/mol |
IUPAC Name |
2-formyl-3,5-dihydroxy-4-methylbenzoic acid |
InChI |
InChI=1S/C9H8O5/c1-4-7(11)2-5(9(13)14)6(3-10)8(4)12/h2-3,11-12H,1H3,(H,13,14) |
InChI Key |
PZYGVOINJXUCCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1O)C=O)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


